methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine
Description
Methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine is a substituted 1,2-oxazole derivative featuring a methylamine group attached via a methylene linker to the 4-position of the heterocyclic ring, with an isopropyl (propan-2-yl) substituent at the 3-position of the oxazole. This compound is commercially available as a building block for pharmaceutical and chemical synthesis, with a molecular formula of C₈H₁₄N₂O and a molecular weight of 154.21 g/mol (calculated from atomic masses). It is marketed by CymitQuimica under the reference code 3D-ALC56613, with pricing starting at €807.00 for 50 mg quantities .
The methylamine side chain provides a reactive site for further functionalization, making it valuable in medicinal chemistry for drug discovery.
Properties
IUPAC Name |
N-methyl-1-(3-propan-2-yl-1,2-oxazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(2)8-7(4-9-3)5-11-10-8/h5-6,9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZMAYOXYLCZCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC=C1CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine typically involves the reaction of 3-(propan-2-yl)-1,2-oxazole with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the reaction rate and yield.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The α,β-unsaturated ketone undergoes Michael addition at the β-carbon due to conjugation with the carbonyl group. Common nucleophiles include Grignard reagents, amines, or thiols.
Reduction Reactions
The carbonyl and double bond are reducible under distinct conditions:
Diels-Alder Cycloaddition
The enone acts as a dienophile in [4+2] cycloadditions with conjugated dienes:
| Diene | Conditions | Product | Yield (Analog Data) |
|---|---|---|---|
| 1,3-Butadiene | Reflux in toluene | Bicyclic adduct | ~60% yield for simpler enones . |
Electrophilic Aromatic Substitution
The chloro and fluoro substituents deactivate the aryl ring, directing electrophiles to the para position relative to the phenoxy group:
| Electrophile | Conditions | Product | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro derivative | Meta-directing effects of Cl/F reduce reactivity . |
| Halogenation | Cl₂/FeCl₃ | Polyhalogenated aryl | Limited by steric hindrance . |
Oxidation Reactions
Controlled oxidation targets specific functional groups:
| Reaction | Reagents/Conditions | Product | Outcome |
|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂ | Epoxide | Confirmed in α,β-unsaturated ketones . |
| Baeyer-Villiger | H₂O₂, CF₃COOH | Lactone | Requires ketone activation. |
Cyclization Reactions
Base- or acid-catalyzed cyclizations form heterocycles:
| Conditions | Product | Mechanism |
|---|---|---|
| H₂SO₄, Δ | Benzofuran derivative | Intramolecular ether formation. |
| LDA, THF, -78°C | Cyclopentenone | Enolate-mediated pathway . |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxazole rings exhibit significant anticancer properties. Methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine has been evaluated for its effectiveness against various cancer cell lines.
Case Study: Anticancer Screening
A study involving the synthesis and testing of similar oxazole derivatives showed promising results. For instance, derivatives displayed percent growth inhibitions (PGIs) against multiple cancer cell lines such as SNB-19 and OVCAR-8, with PGIs exceeding 85% in some cases . This suggests a potential for this compound in anticancer therapies.
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
Neuroprotective Effects
The compound is also being investigated for its neuroprotective capabilities, particularly in the context of tauopathies such as Alzheimer's disease. Research indicates that compounds with similar structures may inhibit tau aggregation, which is crucial in the pathology of neurodegenerative diseases.
Case Study: Tauopathy Treatment
A patent outlines the use of 5-methyl-1,3,4-oxadiazol-2-yl compounds for treating Alzheimer's disease and other tauopathies. These compounds target tau-mediated neurodegeneration, potentially offering therapeutic benefits beyond symptomatic relief . The mechanism involves preventing the oligomerization of tau proteins into neurofibrillary tangles.
Synthesis and Characterization
The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. The characterization of this compound typically includes techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Synthesis Overview:
The synthesis generally follows a multi-step process involving the formation of the oxazole ring followed by amination reactions. This method allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Pharmacological Properties
In addition to anticancer and neuroprotective effects, this compound may exhibit other pharmacological activities such as anti-inflammatory and analgesic effects. These properties make it a candidate for further exploration in drug development.
Potential Pharmacological Activities:
- Anti-inflammatory: Compounds with oxazole moieties have shown promise in reducing inflammation.
- Analgesic: Similar derivatives have been tested for pain relief in preclinical models.
Mechanism of Action
The mechanism of action of methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
N-Methyl-N-[(5-Methyl-3-Phenylisoxazol-4-yl)Methyl]Amine
- Molecular Formula : C₁₂H₁₄N₂O
- Molecular Weight : 202.26 g/mol
- Key Features : This compound (CAS 857283-57-9) substitutes the isopropyl group with a phenyl ring at the 3-position and a methyl group at the 5-position of the oxazole. The phenyl group introduces strong electron-withdrawing effects, which may reduce the electron density of the oxazole ring compared to the isopropyl-substituted target compound. This alteration could enhance π-π stacking interactions in protein binding but reduce solubility due to increased hydrophobicity. It is available from Thermo Scientific™ with 97% purity .
(Dimethyl-1,2-Oxazol-4-yl)MethylAmine
- Molecular Formula : C₁₂H₂₂N₂O
- Molecular Weight : 210.32 g/mol
- Key Features: This analogue (CAS 1602597-27-2) features 3,5-dimethyl substitutions on the oxazole and a branched 4-methylpentan-2-yl group on the amine. The bulky alkyl chain further enhances lipophilicity, which may improve blood-brain barrier penetration but complicate synthetic purification steps .
{3-[3-(4-Fluorophenyl)-1,2-Oxazol-5-yl]Propyl}(Methyl)Amine
- Molecular Formula : C₁₃H₁₅FN₂O
- Molecular Weight : 234.27 g/mol
- The extended propyl chain between the oxazole and methylamine increases conformational flexibility, which might improve binding to elongated protein pockets. This compound is listed by EOS Med Chem for pharmaceutical research .
4-(Propan-2-yl)-1,2-Oxazol-3-Amine
- Molecular Formula : C₆H₁₀N₂O
- Molecular Weight : 126.16 g/mol
- Key Features : A positional isomer of the target compound, this molecule places the isopropyl group at the 4-position of the oxazole and the amine directly on the heterocycle . The absence of a methylene linker reduces steric bulk but limits derivatization options. Its InChIKey (KQTORQVUWILGQO-UHFFFAOYSA-N ) and SMILES string (O1C=C(C(C)C)C(N)=N1 ) highlight its distinct electronic configuration .
Structural and Functional Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|
| Methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine | C₈H₁₄N₂O | 154.21 | 3-isopropyl, 4-CH₂NHCH₃ | Moderate lipophilicity, versatile synthesis |
| N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine | C₁₂H₁₄N₂O | 202.26 | 3-phenyl, 5-methyl | High hydrophobicity, π-π stacking potential |
| (Dimethyl-1,2-oxazol-4-yl)methylamine | C₁₂H₂₂N₂O | 210.32 | 3,5-dimethyl, branched alkyl chain | High steric hindrance, low solubility |
| {3-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine | C₁₃H₁₅FN₂O | 234.27 | 5-(4-fluorophenyl), propyl linker | Halogen bonding, flexible conformation |
| 4-(propan-2-yl)-1,2-oxazol-3-amine | C₆H₁₀N₂O | 126.16 | 4-isopropyl, 3-amine | Reduced derivatization potential |
Discussion of Substituent Effects
- In contrast, electron-withdrawing groups (e.g., phenyl in , fluorophenyl in ) reduce electron density, favoring electrophilic interactions.
- Steric Effects : Bulky substituents (e.g., 4-methylpentan-2-yl in ) hinder molecular packing, reducing crystallinity but improving membrane permeability.
- Biological Implications : Fluorine substitution () can enhance metabolic stability and target affinity via C-F bonds, while extended linkers (e.g., propyl in ) may optimize binding to allosteric sites.
Biological Activity
Methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine, also known by its IUPAC name 1-(3-isopropylisoxazol-4-yl)-N-methylmethanamine, is a compound with potential biological activities that have been explored in various studies. This article provides a detailed overview of its biological activity, including antimicrobial properties, toxicity assessments, and potential mechanisms of action.
Basic Information
- Chemical Formula : C8H14N2O
- Molecular Weight : 158.21 g/mol
- CAS Number : 1525566-13-5
Structure
The structure of this compound includes an isoxazole ring which is known for its biological significance in medicinal chemistry.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various oxazole derivatives, including this compound. The following table summarizes some findings regarding its antimicrobial effects:
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| 4b | Bacillus subtilis | 62.5 µg/mL | Antibacterial |
| Staphylococcus aureus | 62.5 µg/mL | Antibacterial | |
| Escherichia coli | 62.5 µg/mL | Antibacterial |
The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .
Toxicity Assessments
Toxicity studies are crucial for evaluating the safety profile of new compounds. In a study assessing toxicity on Daphnia magna, this compound was found to have low toxicity, indicating its potential for further development as a therapeutic agent .
The biological activity of this compound is believed to be linked to its structural characteristics. The presence of the isoxazole moiety may contribute to its interaction with bacterial cell membranes or specific bacterial enzymes. Further in silico studies suggest that modifications to the molecular structure could enhance its antimicrobial efficacy while maintaining low toxicity .
Study 1: Antimicrobial Evaluation
In a comprehensive study published in Molecules, researchers synthesized several oxazole derivatives and tested their antimicrobial properties. This compound was included in this evaluation and demonstrated promising results against multiple bacterial strains . The study highlighted the importance of structural optimization for enhancing biological activity.
Study 2: Toxicological Profile
Another research effort focused on the toxicological assessment of new oxazole derivatives. This compound exhibited minimal adverse effects on aquatic organisms, suggesting a favorable safety profile for potential pharmaceutical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
